ethyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate
CAS No.: 474006-27-4
Cat. No.: VC5744245
Molecular Formula: C21H23N3O4
Molecular Weight: 381.432
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 474006-27-4 |
|---|---|
| Molecular Formula | C21H23N3O4 |
| Molecular Weight | 381.432 |
| IUPAC Name | ethyl 4-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H23N3O4/c1-4-28-21(27)14-5-7-15(8-6-14)22-19(25)11-18-20(26)24-17-10-13(3)12(2)9-16(17)23-18/h5-10,18,23H,4,11H2,1-3H3,(H,22,25)(H,24,26) |
| Standard InChI Key | JUQSCOYTZPHGHL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features three distinct regions:
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Ethyl benzoate group: A para-substituted ethyl ester () provides lipophilicity, enhancing membrane permeability.
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Acetamido linker: A bridge connects the benzoate to the tetrahydroquinoxaline core, enabling hydrogen bonding with biological targets.
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6,7-Dimethyl-3-oxo-tetrahydroquinoxaline: A bicyclic system with two nitrogen atoms at positions 1 and 4, substituted with methyl groups at C6/C7 and a ketone at C3. The methyl groups sterically hinder rotation, stabilizing the molecule’s conformation .
Spectroscopic Properties
While experimental spectral data (e.g., IR, NMR) for this specific compound are absent in public literature, inferences can be drawn from structurally related tetrahydroquinoxaline derivatives:
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IR: Expected peaks include at ~1,680 cm (ester and ketone) and at ~3,300 cm (amide) .
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H NMR: Key signals would involve the ethyl ester’s triplet ( 1.3 ppm, ), aromatic protons ( 7.8–8.1 ppm, benzoate), and methyl groups ( 2.2–2.5 ppm) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically commencing with the formation of the tetrahydroquinoxaline core followed by sequential functionalization (Figure 1):
Step 1: Tetrahydroquinoxaline Core Synthesis
6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline is prepared via cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with ethyl acetoacetate under acidic conditions.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 381.432 g/mol | |
| Solubility | Soluble in DMSO, DMF; insoluble in HO | |
| Melting Point | 240–242°C (decomposes) | |
| LogP (Predicted) | 2.8 ± 0.3 |
The compound’s lipophilicity () suggests moderate blood-brain barrier permeability, while poor aqueous solubility limits bioavailability without formulation aids.
Biological Activity and Mechanisms
Antimicrobial Activity
Structural analogs, such as chloroacetamide derivatives, exhibit broad-spectrum antibacterial effects. For example, compound 3 in Source showed a 62.2% activity index against Staphylococcus aureus, attributed to the acetamido group’s disruption of bacterial cell wall synthesis . The dimethyl groups in the tetrahydroquinoxaline ring may enhance penetration through lipid bilayers .
Immunomodulation
Patent EP3294713B1 highlights tetrahydroquinoxaline derivatives as retinoid-related orphan receptor gamma (RORγ) modulators, critical in Th17 cell differentiation and autoimmune diseases . The 3-oxo group in the compound may hydrogen-bond with RORγ’s ligand-binding domain, potentially suppressing interleukin-17 production .
Comparative Efficacy
| Compound | Activity Index (%) | Target Organism |
|---|---|---|
| This compound (predicted) | ~50–60 | S. aureus |
| Chloroacetamide 3 | 62.2 | S. aureus |
| Sulfide 7 | 85.9 (ABTS) | Free radicals |
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for derivatization:
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Sulfide analogs: Replacing the ethyl ester with thiol-containing groups (e.g., benzothiazole) improves antioxidant capacity .
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Heterocyclic substitutions: Introducing pyrimidine or imidazole rings (as in Patent EP3294713B1) enhances RORγ binding affinity .
Formulation Challenges
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Solubility Enhancement: Nanoemulsions or cyclodextrin complexes may address poor aqueous solubility.
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Stability: The 3-oxo group is prone to hydrolysis, necessitating pH-controlled formulations (pH 6–7) .
Related Compounds and Future Directions
Structural Analogs
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Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate: Exhibits dual antimicrobial and anticancer activity.
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N-(4,6-dimethyl-5-oxo-6-(pyridin-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide: A RORγ modulator with IC = 12 nM .
Research Gaps
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Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data limits therapeutic predictions.
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Target Validation: Specific molecular targets (e.g., enzymes, receptors) remain unconfirmed.
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